Urodiolenone
Overview
Description
Urodiolenone is a sesquiterpenoid that appears as the glucuronide in the urine of 1 in 3 hypertensive subjects . It belongs to the class of organic compounds known as eremophilane, 8,9-secoeremophilane, and furoeremophilane sesquiterpenoids . These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8,9-seco derivative, or the furoeremophilane skeleton .
Synthesis Analysis
A biomimetic synthetic strategy has resulted in a 2-step total synthesis of (±)-ulodione A and the prediction of two potential natural products, (±)-ulodiones C and D . This work was guided by computational investigations into the selectivity of a proposed biosynthetic Diels–Alder dimerization, which was then utilized in the chemical synthesis .
Molecular Structure Analysis
The molecular formula of Urodiolenone is C15H24O3 . The IUPAC name is (4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one . The InChI is InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 .
Physical And Chemical Properties Analysis
The molecular weight of Urodiolenone is 252.35 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 .
Relevant Papers
The relevant papers retrieved for Urodiolenone include "Observations on the chemical and physiological properties of urodiolenone, an urinary compound found in hypertension" , "Urodiolenone from grapefruit juice, a urinary metabolite found in hypertensive subjects" , and others. These papers provide valuable insights into the properties and potential applications of Urodiolenone.
Scientific Research Applications
Inhibition of Na+, K+-ATPase and Relation to Hypertension:
- Urodiolenone has been identified as a potent inhibitor of Na+, K+-ATPase in kidney tissue. Its presence in hypertensive individuals suggests it may play a role in hypertension and could potentially serve as a biomarker or target for treatment in essential hypertension (Neufeld et al., 1985).
- Additionally, Urodiolenone was found in the urine of 34% of patients with essential hypertension, suggesting its potential as a biomarker for this condition (Rosenthal et al., 1989).
Metabolite from Grapefruit Juice:
- Urodiolenone is identified as a urinary metabolite found in hypertensive subjects which is derived from grapefruit juice, indicating that it may be produced exogenously or endogenously (Chayen et al., 1988).
Gut Microbial Metabolism and Environmental Exposure:
- Urinary biomarkers, including those related to urodiolenone, can help in studying the relationship between environmental exposures like bisphenol A (BPA) and the gut microbial environment. This suggests a role for the gut microbial environment in mediating the effects of BPA exposure (Frankenfeld & Gillevet, 2013).
properties
IUPAC Name |
(4R,4aS)-6-[(2R)-1,2-dihydroxypropan-2-yl]-4,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12?,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPISZPEZJGKKI-NLNMXKJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(CC(CC2)C(C)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1(CC(CC2)[C@](C)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921344 | |
Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urodiolenone | |
CAS RN |
114394-01-3 | |
Record name | Urodiolenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114394013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1,2-Dihydroxypropan-2-yl)-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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